molecular formula C19H17N3O2 B12142478 Morpholino[2-(4-pyridyl)-4-quinolyl]methanone

Morpholino[2-(4-pyridyl)-4-quinolyl]methanone

Cat. No.: B12142478
M. Wt: 319.4 g/mol
InChI Key: BSOVZXKFDXWCKF-UHFFFAOYSA-N
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Description

Morpholino[2-(4-pyridyl)-4-quinolyl]methanone is a synthetic compound that combines the structural features of morpholine, pyridine, and quinoline. This compound is of significant interest due to its potential applications in various scientific fields, including medicinal chemistry and molecular biology. The unique structure of this compound allows it to interact with biological molecules in specific ways, making it a valuable tool for research and therapeutic purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Morpholino[2-(4-pyridyl)-4-quinolyl]methanone typically involves the following steps:

    Formation of the Quinolyl Intermediate: The quinoline ring is synthesized through a series of condensation reactions involving aniline derivatives and carbonyl compounds.

    Introduction of the Pyridyl Group: The pyridine ring is introduced via a nucleophilic substitution reaction, often using pyridine derivatives and suitable leaving groups.

    Morpholine Addition: The morpholine ring is incorporated through a nucleophilic addition reaction, typically using morpholine and an activated carbonyl compound.

    Final Coupling: The final step involves coupling the quinolyl and pyridyl intermediates with the morpholine derivative under controlled conditions, often using catalysts and specific solvents to achieve high yields.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: Morpholino[2-(4-pyridyl)-4-quinolyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridyl or quinolyl rings, often using halogenated derivatives and nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated derivatives, amines, thiols, polar aprotic solvents.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted pyridyl or quinolyl derivatives.

Scientific Research Applications

Morpholino[2-(4-pyridyl)-4-quinolyl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of gene expression and regulation, particularly in the development of antisense oligonucleotides.

    Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent and in the treatment of genetic disorders.

    Industry: Utilized in the development of novel materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of Morpholino[2-(4-pyridyl)-4-quinolyl]methanone involves its interaction with specific molecular targets, such as nucleic acids and proteins. The compound can bind to these targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to the modulation of their activity. In the context of gene regulation, this compound can inhibit the translation of specific mRNA sequences, thereby reducing the expression of target proteins.

Comparison with Similar Compounds

    Morpholino Oligomers: Similar in structure but differ in the length and sequence of the morpholino units.

    Quinolyl Derivatives: Share the quinoline ring but differ in the substituents and functional groups attached.

    Pyridyl Compounds: Contain the pyridine ring but vary in the additional substituents and their positions.

Uniqueness: Morpholino[2-(4-pyridyl)-4-quinolyl]methanone is unique due to its combination of morpholine, pyridine, and quinoline rings, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological molecules, making it a valuable tool in research and therapeutic applications.

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

morpholin-4-yl-(2-pyridin-4-ylquinolin-4-yl)methanone

InChI

InChI=1S/C19H17N3O2/c23-19(22-9-11-24-12-10-22)16-13-18(14-5-7-20-8-6-14)21-17-4-2-1-3-15(16)17/h1-8,13H,9-12H2

InChI Key

BSOVZXKFDXWCKF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4

Origin of Product

United States

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